Dl-alanyl-glycine

Description

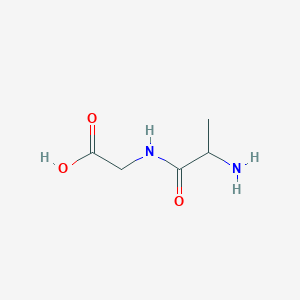

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISPYVYMQWFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922784 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687-69-4, 1188-01-8, 3997-90-8 | |

| Record name | Alanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DL-Alanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Alanyl-Glycine: Chemical Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alanyl-glycine is a dipeptide composed of the amino acids DL-alanine and glycine. As a racemic mixture, it contains equal amounts of the D-alanyl-glycine and L-alanyl-glycine enantiomers. This simple dipeptide serves as a fundamental building block in peptide synthesis and is a subject of interest in biochemical research. Its zwitterionic nature at physiological pH influences its solubility and potential biological interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, as well as its biological context, to support its application in research and drug development.

Chemical Structure and Identification

This compound is formed through a peptide bond between the carboxyl group of alanine and the amino group of glycine. The presence of a chiral center on the alanine residue results in the D and L enantiomers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1188-01-8 |

| Molecular Formula | C₅H₁₀N₂O₃ |

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | 2-(2-aminopropanoylamino)acetic acid |

| Synonyms | H-DL-Ala-Gly-OH, Glycine, N-DL-alanyl- |

| InChI | InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) |

| InChIKey | CXISPYVYMQWFLE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NCC(=O)O)N |

Physicochemical Properties

This compound is a white crystalline powder with good solubility in water, a characteristic attributed to its zwitterionic nature.[1] Its properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | White to almost white powder/crystal | [1][2] |

| Melting Point | 225 °C | [3] |

| Boiling Point | 417.4 °C (at 760 mmHg) | [3] |

| Water Solubility | Almost transparent | [1][2] |

| pKa₁ (α-COOH) | 3.14 (estimate) | |

| pKa₂ (α-NH₃⁺) | 8.14 (estimate) | |

| logP | -0.37440 (calculated) | [3] |

| Storage Temperature | Room temperature (recommended <15°C) or -15°C | [1][2] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the alanine methyl group (a doublet), the alanine α-proton (a quartet), and the glycine α-protons (a doublet, due to coupling with the amide proton). The amide and amine protons will appear as broader signals.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals: the alanine methyl carbon, the alanine α-carbon, the glycine α-carbon, and the two carbonyl carbons from the peptide bond and the C-terminus.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (in D₂O)

| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Multiplicity |

| Ala-CH₃ | ~17 | 3H | ~1.4 | Doublet |

| Ala-α-CH | ~52 | 1H | ~3.9 | Quartet |

| Gly-α-CH₂ | ~43 | 2H | ~3.8 | Singlet* |

| Ala-C=O | ~175 | - | - | - |

| Gly-C=O | ~173 | - | - | - |

| In D₂O, coupling to the amide proton is lost, resulting in a singlet. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected peaks include:

-

~3400-2500 cm⁻¹: Broad O-H stretch (carboxylic acid) and N-H stretches (amine and amide).

-

~1650 cm⁻¹: C=O stretch of the amide I band.

-

~1550 cm⁻¹: N-H bend of the amide II band.

-

~1400 cm⁻¹: C-O stretch or O-H bend of the carboxylic acid.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 146. The fragmentation pattern will include characteristic losses, such as the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the peptide bond, resulting in fragments corresponding to the individual amino acid residues. The primary fragments are expected at m/z 74 (glycine fragment) and m/z 72 (alanine fragment).

Experimental Protocols

General Protocol for Solution-Phase Synthesis

A common method for dipeptide synthesis is the solution-phase approach using coupling agents. This protocol outlines a general procedure for synthesizing this compound.

Methodology:

-

Protection: The amino group of DL-alanine is first protected, commonly with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent self-polymerization.

-

Activation: The protected DL-alanine (1.0 eq.) is dissolved in an anhydrous solvent like N,N-Dimethylformamide (DMF). A racemization suppressor such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) is added. The mixture is cooled to 0°C, and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) is added to activate the carboxyl group.

-

Coupling: In a separate flask, glycine (1.0 eq.) is dissolved in DMF, often with a non-nucleophilic base to neutralize its hydrochloride salt if used. This solution is then added to the activated alanine mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction mixture is acidified with dilute HCl and extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification of Protected Dipeptide: The crude protected dipeptide can be purified by recrystallization or column chromatography.

-

Deprotection: The protecting group is removed to yield the final this compound. For a Cbz group, this is typically done by catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst). For a Boc group, strong acid (e.g., trifluoroacetic acid) is used.

-

Final Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

General Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of dipeptides. Due to the lack of a strong chromophore, derivatization or specialized detection methods are often required.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA) to improve peak shape.

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV Detection: Low wavelength UV (e.g., 210-220 nm) can be used to detect the peptide bond.

-

Pre-column Derivatization: For higher sensitivity, the sample can be derivatized with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), followed by fluorescence detection.[4]

-

Mass Spectrometry (LC-MS): Provides both separation and mass information, offering high specificity and sensitivity.

-

-

Sample Preparation: The this compound sample is dissolved in the mobile phase A or a suitable solvent at a known concentration (e.g., 1 mg/mL). The solution is filtered through a 0.45 µm filter before injection.

Biological Context and Potential Signaling Pathways

Direct signaling pathways specifically initiated by this compound have not been extensively characterized. Its primary biological relevance lies in its role as a source of its constituent amino acids, glycine and alanine, following hydrolysis by peptidases in vivo.[5] Dipeptides can be metabolized in various organs, including the liver, kidney, and gut.[5]

Glycine-Mediated Neurotransmission

Upon hydrolysis, the released glycine can act as a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem.[1]

-

Mechanism: Glycine binds to strychnine-sensitive ionotropic glycine receptors (GlyRs) on the postsynaptic membrane.

-

Signaling: Activation of GlyRs, which are ligand-gated chloride channels, leads to an influx of chloride ions (Cl⁻).[1]

-

Effect: The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[1]

Alanine and the Glucose-Alanine Cycle

The alanine component, particularly L-alanine, plays a crucial role in the glucose-alanine cycle, an important metabolic pathway for transporting nitrogen from peripheral tissues (like muscle) to the liver.[3]

-

In Muscle: During periods of fasting or prolonged exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate (a product of glycolysis) to form alanine.

-

Transport: Alanine is released into the bloodstream and transported to the liver.

-

In Liver: In the liver, alanine is converted back to pyruvate through transamination. The pyruvate is then used as a substrate for gluconeogenesis to produce new glucose.[6]

-

Recycling: This newly synthesized glucose can be released back into the bloodstream to be used by muscle and other tissues as an energy source, completing the cycle.[3]

Conclusion

This compound is a fundamental dipeptide with well-defined chemical and physical properties. While it lacks a specific signaling role of its own, its importance is derived from its function as a carrier and source of the bioactive amino acids glycine and alanine. A thorough understanding of its synthesis, purification, and analytical characterization, as provided in this guide, is crucial for its effective use in peptide chemistry, nutritional science, and as a tool for studying the metabolic pathways of its constituent amino acids.

References

- 1. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alanine - Wikipedia [en.wikipedia.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to DL-Alanyl-glycine (CAS 1188-01-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanyl-glycine is a dipeptide composed of the amino acids alanine and glycine, identified by the CAS number 1188-01-8. It exists as a racemic mixture, containing equal amounts of the D-alanyl-glycine and L-alanyl-glycine enantiomers.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential biological relevance, including its transport and metabolism in mammalian systems. While specific biological activity and toxicology data for this compound are limited, this document extrapolates from the known behavior of dipeptides to provide a foundational understanding for researchers.

Core Characteristics and Properties

This compound is a white crystalline powder.[1] As a dipeptide, its structure features a peptide bond linking the alanine and glycine residues. Its zwitterionic nature at physiological pH contributes to its solubility in water.[2]

Physicochemical and Thermochemical Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1188-01-8 | [2][3][4][5] |

| Molecular Formula | C5H10N2O3 | [2][3][5] |

| Molecular Weight | 146.14 g/mol | [3] |

| Appearance | White to off-white powder/crystal | [5] |

| Melting Point | 225 °C | [1] |

| Boiling Point | 417.4 °C at 760 mmHg | [1] |

| Density | 1.263 g/cm³ | [1] |

| Water Solubility | Soluble | [2][5] |

| LogP | -3.7 | [3] |

| Topological Polar Surface Area | 92.4 Ų | [3][5] |

| Thermochemical Property | Description |

| ΔcH°solid | Standard solid enthalpy of combustion |

| Cp,gas | Ideal gas heat capacity |

| Cp,solid | Solid phase heat capacity |

| ΔfG° | Standard Gibbs free energy of formation |

| ΔfH°gas | Enthalpy of formation at standard conditions (gas) |

| ΔfH°solid | Solid phase enthalpy of formation at standard conditions |

| ΔfusH° | Enthalpy of fusion at standard conditions |

| ΔvapH° | Enthalpy of vaporization at standard conditions |

Synthesis of this compound

This compound can be synthesized using standard peptide synthesis methodologies, most notably solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a generalized methodology for the synthesis of a dipeptide like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents:

-

Fmoc-Gly-Wang resin (or similar)

-

Fmoc-DL-Alanine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or similar

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Fmoc-Gly-Wang resin is swelled in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the glycine residue is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This step is repeated once to ensure complete deprotection. The resin is then thoroughly washed with DMF.

-

Coupling of Fmoc-DL-Alanine:

-

In a separate vial, Fmoc-DL-Alanine (3 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with HBTU (2.9 equivalents) and DIPEA (6 equivalents).

-

This activation mixture is added to the deprotected resin.

-

The reaction is agitated for 1-2 hours at room temperature.

-

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage from Resin: The synthesized dipeptide is cleaved from the resin support using a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed with cold ether. The crude dipeptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Solid-Phase Peptide Synthesis of this compound

Biological Activity and Drug Development Relevance

While this compound is primarily used as a building block in peptide synthesis, its potential biological activities are of interest to drug development professionals.[1] Direct studies on the biological effects of this compound are scarce; however, insights can be drawn from the known roles of its constituent amino acids and the general behavior of dipeptides in mammalian systems.

Absorption and Metabolism: The Role of Peptide Transporters

In mammals, the absorption of di- and tripeptides from the intestine and their reabsorption in the kidneys are primarily mediated by proton-coupled oligopeptide transporters (POTs), namely PepT1 and PepT2.[8][9] These transporters facilitate the uptake of a wide range of di- and tripeptides, as well as peptidomimetic drugs such as β-lactam antibiotics and ACE inhibitors.[8]

-

PepT1 is a high-capacity, low-affinity transporter predominantly found in the small intestine.[10]

-

PepT2 is a low-capacity, high-affinity transporter expressed in various tissues, including the kidneys, lungs, and brain.[8][10]

The transport of peptides via POTs is an active process driven by a proton gradient, which is maintained by the Na+/H+ exchanger on the cell membrane.[9] This mechanism allows for the efficient absorption and conservation of amino acids from dietary proteins. It is highly probable that this compound is a substrate for these transporters, which would govern its pharmacokinetic profile following oral administration. Once inside the cell, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids, alanine and glycine, which then enter the body's amino acid pool.

Generalized Signaling Pathway for Dipeptide Transport

Potential Therapeutic and Nutritional Applications

Given that this compound is a source of alanine and glycine, it may have nutritional applications. Glycine itself has been studied for its roles in various physiological processes, including neurotransmission, anti-inflammatory responses, and cytoprotection.[11][12][13] Alanine is a key amino acid in glucose metabolism. Dipeptides are sometimes used in clinical nutrition as they can be more readily absorbed than free amino acids in certain conditions.

In drug development, dipeptides can be used as building blocks for larger therapeutic peptides or as precursors in the synthesis of small molecule drugs.[14] The stability and transport characteristics of dipeptides can be exploited to improve the delivery of active pharmaceutical ingredients.

Toxicology and Safety

There is a lack of specific toxicological studies on this compound. However, as a simple dipeptide that is likely hydrolyzed to its constituent, common amino acids, it is expected to have a low toxicity profile. For the related tripeptide, D,L-Alanylglycylglycine, GHS classifications indicate it may cause an allergic skin reaction.[15]

Conclusion

This compound (CAS 1188-01-8) is a fundamental dipeptide with well-characterized physicochemical properties. Its primary application is in peptide synthesis, where it serves as a valuable building block for the construction of more complex peptides for research and pharmaceutical development. While direct biological data on this compound is limited, its transport and metabolism are likely governed by the well-established pathways for dipeptides in mammals, involving the PepT1 and PepT2 transporters. This guide provides a foundational resource for professionals in the field, summarizing the available technical data and providing context for its synthesis and potential biological relevance. Further research is needed to fully elucidate the specific biological activities and toxicological profile of this dipeptide.

References

- 1. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics | eLife [elifesciences.org]

- 2. CAS 1188-01-8: dl-ala-gly | CymitQuimica [cymitquimica.com]

- 3. Alanylglycine | C5H10N2O3 | CID 79094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1188-01-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Driving force for peptide transport in mammalian intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of mammalian proton-coupled peptide transporters [elifesciences.org]

- 11. The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug precursors - Wikipedia [en.wikipedia.org]

- 15. D,L-Alanylglycylglycine | C7H13N3O4 | CID 136714 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of DL-Alanyl-Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the dipeptide DL-alanyl-glycine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of chemical, enzymatic, and biotechnological methodologies. This document aims to serve as a core resource, presenting quantitative data in structured tables, detailed experimental protocols, and visualized workflows to facilitate a deeper understanding and practical application of these synthetic strategies.

Introduction

This compound is a dipeptide composed of the amino acids alanine and glycine. Its synthesis is a fundamental process in peptide chemistry and is relevant to various fields, including pharmacology and biochemistry. The production of this dipeptide can be achieved through several distinct pathways, each with its own set of advantages and challenges. This guide will explore the intricacies of solution-phase and solid-phase chemical synthesis, delve into the potential of enzymatic catalysis, and touch upon emerging biotechnological production methods.

Chemical Synthesis of this compound

Chemical synthesis remains a robust and widely utilized approach for producing dipeptides like this compound. The primary strategies involve either solution-phase or solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis

Solution-phase synthesis involves the coupling of protected amino acid derivatives in a suitable solvent. This method is often preferred for the synthesis of short peptides and allows for the purification of intermediates at each step.

Materials:

-

Fmoc-glycine (Fmoc-Gly-OH)

-

DL-Alanine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: Dissolve Fmoc-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF. Cool the solution to 0°C in an ice bath. Add EDC (1.1 equivalents) and stir for 30 minutes to activate the carboxylic acid.[1]

-

Coupling: In a separate flask, dissolve DL-Alanine (1.0 equivalent) in DMF. Add this solution to the activated Fmoc-Gly-OH solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Work-up: Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-DL-Ala.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] This method simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[2]

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-DL-Alanine-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from glycine. Repeat this step once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activation: In a separate vial, dissolve Fmoc-DL-Alanine-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling completion using a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude this compound by high-performance liquid chromatography (HPLC).

References

An In-depth Technical Guide to DL-alanyl-glycine: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide DL-alanyl-glycine, a molecule of interest in various biochemical and pharmaceutical research areas. This document details its IUPAC name, extensive synonyms, and key physicochemical properties. Furthermore, it outlines a general methodology for its synthesis, purification, and characterization, and illustrates the metabolic context of dipeptides.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical entity is critical for unambiguous identification in research and development. This compound is a dipeptide composed of a racemic mixture of alanine isomers (D- and L-alanine) linked to a glycine molecule.

The standard IUPAC name for this compound is 2-(2-aminopropanoylamino)acetic acid [1][2].

Due to its prevalence in scientific literature and commercial availability, this compound is also known by a variety of synonyms. These are crucial to recognize when conducting literature searches and procuring materials.

Common Synonyms:

-

Glycine, N-DL-alanyl-[2]

-

N-DL-Alanylglycine[2]

-

2-(2-aminopropanamido)acetic acid[2]

-

[(2-ammoniopropanoyl)amino]acetate[2]

Physicochemical and Thermochemical Properties

A thorough understanding of the physicochemical and thermochemical properties of this compound is essential for its application in experimental settings, including formulation development and biochemical assays. The following table summarizes key quantitative data for this dipeptide.

| Property | Value | Unit | Source |

| Molecular Formula | C5H10N2O3 | - | [1][2] |

| Molecular Weight | 146.14 | g/mol | [1][2] |

| CAS Registry Number | 1188-01-8 | - | [1][2] |

| Appearance | White to Almost white powder to crystal | - | [3] |

| Purity (by HPLC) | >98.0 | % | [3] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -2618.90 ± 0.84 | kJ/mol | [5] |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -777.39 ± 0.88 | kJ/mol | [5] |

| LogP (Octanol/Water Partition Coefficient) | -1.466 | - | [5] |

| Water Solubility (log10WS) | 0.47 | mol/L | [5] |

| Topological Polar Surface Area | 92.4 | Ų | [1] |

| Hydrogen Bond Donor Count | 3 | - | [1] |

| Hydrogen Bond Acceptor Count | 4 | - | [1] |

| Rotatable Bond Count | 3 | - | [1] |

Experimental Protocols: Synthesis, Purification, and Characterization

The synthesis of this compound can be achieved through standard peptide chemistry techniques, primarily via solution-phase or solid-phase synthesis. The following protocols provide a general framework for these methodologies.

Solution-Phase Synthesis

Solution-phase synthesis is a conventional and scalable method for producing dipeptides. This approach involves the coupling of protected amino acids in a suitable organic solvent.

Materials:

-

N-protected DL-alanine (e.g., Fmoc-DL-Ala-OH or Boc-DL-Ala-OH)

-

Glycine with a protected C-terminus (e.g., Gly-OtBu) or unprotected glycine

-

Coupling agents (e.g., EDC, HOBt, or HATU)

-

Organic solvents (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., piperidine for Fmoc, TFA for Boc and tBu)

-

Reagents for work-up (e.g., 1 M HCl, saturated sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Protocol:

-

Activation: Dissolve the N-protected DL-alanine and a coupling agent like HOBt in an appropriate solvent such as DMF. Cool the solution to 0 °C in an ice bath. Add a carbodiimide coupling agent (e.g., EDC) and stir for 30 minutes to activate the carboxylic acid.

-

Coupling: In a separate flask, dissolve the glycine (with or without C-terminal protection) in DMF. Add this solution to the activated N-protected DL-alanine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the protected dipeptide.

-

Deprotection: Remove the protecting groups under appropriate conditions (e.g., 20% piperidine in DMF for Fmoc; TFA for Boc and tBu) to yield the crude this compound.

Purification

Purification of the crude dipeptide is essential to remove unreacted starting materials, coupling reagents, and by-products.

Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the product and impurities. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowing it to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is a highly effective technique for achieving high purity.

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed.

-

Detection: UV at 220 nm and 254 nm.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a commonly used technique.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the dipeptide.

-

Analytical HPLC: To determine the purity of the final product. A high-purity sample should exhibit a single major peak.

Biological Context and Metabolism

This compound, as a dipeptide, is a product of protein digestion and breakdown within biological systems. While specific signaling pathways directly initiated by this dipeptide are not extensively documented, its constituent amino acids, alanine and glycine, are integral to numerous metabolic pathways.

Glycine is a non-essential amino acid that plays a role in the synthesis of glutathione, purines, and creatine. Alanine is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. Dipeptides like this compound are typically hydrolyzed into their constituent amino acids by peptidases before being absorbed and entering their respective metabolic pathways.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and its general metabolic fate.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: General metabolic pathway of this compound.

References

- 1. D-Alanylglycine | C5H10N2O3 | CID 6992371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alanylglycine | C5H10N2O3 | CID 79094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1188-01-8: dl-ala-gly | CymitQuimica [cymitquimica.com]

- 4. This compound | 1188-01-8 [chemicalbook.com]

- 5. N-dl-Alanylglycine (CAS 1188-01-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Solubility Profile of DL-Alanyl-Glycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alanyl-glycine is a dipeptide composed of the amino acids DL-alanine and glycine. As a fundamental building block of proteins, its physicochemical properties, particularly its solubility, are of significant interest in various fields, including biochemistry, pharmaceutical sciences, and biotechnology. Understanding the solubility of this compound in different solvent systems is crucial for its application in drug formulation, peptide synthesis, and in vitro biological assays.

This technical guide provides a comprehensive overview of the solubility of this compound in water and other common solvents. It includes quantitative data, where available, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Solubility of this compound and its Constituent Amino Acids

Direct quantitative solubility data for this compound is not extensively available in the public domain. However, chemical suppliers describe it as being soluble in water, appearing as an "almost transparent" solution[1][2]. To provide a reasonable estimation of its solubility behavior, the following tables summarize the solubility of its constituent amino acids, DL-alanine and glycine, in water at various temperatures and in ethanol-water mixtures. It is important to note that while this data provides a valuable proxy, the actual solubility of the dipeptide may differ due to the presence of the peptide bond and the altered molecular structure.

Table 1: Solubility of Glycine in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 24.99[3] |

| 50 | 39.1[3] |

| 75 | 54.4[3] |

| 100 | 67.2[3] |

Table 2: Solubility of DL-Alanine in Water

| Temperature (°C) | Solubility |

| 25 | Soluble[4] |

Table 3: Solubility of Glycine and L-Alanine in Ethanol-Water Mixtures at 25°C

| Ethanol Mole Fraction | Glycine Solubility (mol fraction x 10^3) | L-Alanine Solubility (mol fraction x 10^3) |

| 0.0 | 4.54 | 3.37 |

| 0.1 | 1.95 | 1.83 |

| 0.2 | 0.82 | 0.98 |

| 0.3 | 0.36 | 0.54 |

| 0.4 | 0.17 | 0.31 |

| 0.5 | 0.09 | 0.19 |

| 0.6 | 0.05 | 0.12 |

| 0.7 | 0.03 | 0.08 |

| 0.8 | 0.02 | 0.05 |

| 0.9 | 0.01 | 0.03 |

| 1.0 | 0.00 | 0.00 |

Data adapted from studies on the solubility of amino acids in ethanol-water mixtures[5].

Experimental Protocols

Accurate determination of solubility is paramount for the reliable use of this compound in research and development. The following are detailed methodologies for key experiments to determine the solubility of dipeptides.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a compound. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent at equilibrium.

Protocol:

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) may be necessary.

-

-

Solvent Evaporation:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Evaporate the solvent under controlled conditions. This can be achieved by heating in an oven at a temperature below the decomposition point of the dipeptide or by using a rotary evaporator.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, cool the container in a desiccator to prevent moisture absorption and then weigh it accurately.

-

The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be a rapid and sensitive method for determining the concentration of a solute, provided the solute has a chromophore that absorbs light in the UV-Vis range. While the peptide bond itself absorbs light at low wavelengths (around 200 nm), this region is prone to interference from other components. If the dipeptide or a derivative absorbs at a more convenient wavelength, this method can be employed.

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

Determination of Maximum Absorbance (λmax):

-

Scan one of the standard solutions across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Sample Preparation and Measurement:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

-

After reaching equilibrium, withdraw a sample of the supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, and thus the solubility, by taking the dilution factor into account.

-

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating and quantifying components in a mixture and can be adapted for solubility determination.

Protocol:

-

HPLC System and Column:

-

Utilize an HPLC system equipped with a UV detector.

-

A C18 reversed-phase column is generally suitable for separating small peptides.

-

-

Mobile Phase Preparation:

-

Prepare a suitable mobile phase. A common choice for peptides is a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).

-

-

Standard and Sample Preparation:

-

Prepare standard solutions of this compound of known concentrations.

-

Prepare a saturated solution of this compound and filter the supernatant through a 0.22 µm syringe filter.

-

-

Chromatographic Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the filtered saturated solution.

-

-

Quantification:

-

Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

Mandatory Visualizations

Hypothetical Metabolic Fate of this compound

This compound, upon ingestion or cellular uptake, is likely hydrolyzed into its constituent amino acids, alanine and glycine, by peptidases[6]. These amino acids then enter their respective metabolic pathways.

Caption: Hypothetical metabolic pathway of this compound.

General Experimental Workflow for Peptide Solubility Determination

The determination of peptide solubility follows a systematic process to ensure accurate and reproducible results.

Caption: Workflow for determining peptide solubility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. DL-Alanylglycine | 1188-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Glycine - Sciencemadness Wiki [sciencemadness.org]

- 4. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis of a dipeptide [biotopics.co.uk]

The Biological Significance of DL-Alanyl-Glycine: A Technical Overview for Researchers and Drug Development Professionals

Introduction

DL-alanyl-glycine is a dipeptide composed of the amino acids alanine and glycine. It exists as a racemic mixture of two stereoisomers: D-alanyl-glycine and L-alanyl-glycine. While the individual amino acid components, alanine and glycine, have well-established and diverse biological roles, the specific functions of the dipeptide, particularly in its racemic form, are less well-defined. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound, focusing on its metabolism, potential physiological effects, and methodologies for its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this dipeptide.

Physicochemical Properties

This compound is a white crystalline powder with good solubility in water. Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O₃ |

| Molecular Weight | 146.14 g/mol |

| CAS Number | 1188-01-8 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Metabolism and Pharmacokinetics

The metabolism of this compound is expected to be stereospecific, with the L- and D-isomers following different metabolic pathways.

Hydrolysis of L-Alanyl-Glycine

The L-isomer of alanyl-glycine is susceptible to enzymatic hydrolysis by dipeptidases present in various tissues, most notably the brush border of the small intestine and the kidneys.[1] Studies have shown that L-alanyl-glycine is hydrolyzed at the cell surface, releasing free L-alanine and glycine, which are then transported into the cells via their respective amino acid transporters.[1] This extracellular hydrolysis suggests that the systemic biological effects of orally or intravenously administered L-alanyl-glycine may be largely attributable to its constituent amino acids.

The site of hydrolysis in the intestine is thought to be deep within the brush border or even intracellularly, as opposed to superficial hydrolysis on the luminal surface.[2] This has implications for the absorption kinetics of the released amino acids.

Stability and Potential Role of D-Alanyl-Glycine

In contrast to the L-isomer, dipeptides containing D-amino acids are generally more resistant to hydrolysis by mammalian peptidases.[1] This suggests that D-alanyl-glycine is likely to have greater stability in biological systems, potentially allowing for a longer half-life and wider distribution in its intact form. Peptides containing D-amino acids have been shown to exhibit enhanced pharmacokinetic properties, including resistance to enzymatic degradation and improved oral bioavailability.

The potential for D-alanyl-glycine to cross the blood-brain barrier and exert central nervous system effects warrants consideration. The D-alanine component is known to have neuroactive properties.

Potential Biological Activities

The biological activities of this compound can be considered from two perspectives: the effects of the intact dipeptide (primarily the D-isomer) and the effects of its hydrolysis products (L-alanine and glycine).

Neurological Effects

D-alanine is known to be an agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in synaptic plasticity, learning, and memory. While D-alanine is a less potent agonist than glycine itself, its presence could modulate NMDA receptor activity. Therefore, if D-alanyl-glycine reaches the central nervous system and is either hydrolyzed or interacts with the receptor directly, it could have neuromodulatory effects.

Role in Drug Development

Dipeptides and D-amino acids are of increasing interest in drug development. The inherent stability of D-peptides makes them attractive candidates for therapeutic agents. This compound could serve as a scaffold or a starting point for the design of more complex and stable peptide-based drugs.

Experimental Protocols

Synthesis and Purification of this compound

Chemical synthesis of this compound can be achieved through standard peptide coupling techniques. A general workflow is outlined below.

Caption: General workflow for the chemical synthesis and purification of this compound.

A detailed experimental protocol would involve the following steps:

-

Protection: The amino group of DL-alanine is protected with a suitable protecting group (e.g., Boc or Fmoc).

-

Activation: The carboxylic acid of the protected DL-alanine is activated using a coupling reagent (e.g., DCC, HBTU).

-

Coupling: The activated alanine is reacted with the amino group of a glycine ester.

-

Deprotection: The protecting groups are removed from the dipeptide.

-

Purification: The crude this compound is purified using techniques such as recrystallization or chromatography.

In Vitro Dipeptide Hydrolysis Assay

To determine the kinetic parameters of this compound hydrolysis by dipeptidases, an in vitro assay can be performed.

Caption: Workflow for an in vitro dipeptide hydrolysis assay to determine kinetic parameters.

Methodology:

-

Enzyme Source: A purified dipeptidase or a tissue homogenate known to contain dipeptidase activity (e.g., from intestinal or renal brush border membranes) is used.

-

Substrate: Solutions of this compound at various concentrations are prepared.

-

Reaction: The enzyme and substrate are incubated at a controlled temperature (e.g., 37°C) and pH.

-

Time Course: Aliquots of the reaction mixture are taken at different time points and the reaction is stopped (e.g., by adding acid or a specific inhibitor).

-

Quantification: The amount of released alanine and/or glycine is quantified using a suitable analytical method such as HPLC with pre-column derivatization or mass spectrometry.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the substrate concentration to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Quantification in Biological Samples

The concentration of this compound in biological fluids or tissue homogenates can be determined using liquid chromatography-mass spectrometry (LC-MS).

Caption: Workflow for the quantification of this compound in biological samples using LC-MS.

Methodology:

-

Sample Preparation: Proteins are precipitated from the biological sample (e.g., with acetonitrile or methanol). An internal standard (e.g., a stable isotope-labeled version of this compound) is added.

-

LC Separation: The extracted sample is injected into a liquid chromatograph to separate this compound from other components. A reversed-phase or HILIC column can be used.

-

MS Detection: The eluent from the LC is introduced into a mass spectrometer. The dipeptide is detected using selected reaction monitoring (SRM) for high specificity and sensitivity.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.

Future Directions and Unanswered Questions

The biological role of this compound remains an area with significant unanswered questions. Future research should focus on:

-

Determining the specific kinetic parameters (Km and Vmax) for the hydrolysis of both L- and D-alanyl-glycine by various peptidases. This will provide crucial information on their relative stabilities.

-

Investigating the in vivo pharmacokinetics and tissue distribution of intact D-alanyl-glycine. This will help to understand its potential to reach target organs, including the brain.

-

Elucidating the direct effects of D-alanyl-glycine on neuronal receptors and signaling pathways. This will clarify its potential neuromodulatory role.

-

Exploring the potential of this compound and its derivatives in drug delivery and as therapeutic agents. The stability of the D-isomer makes this a promising avenue for research.

Conclusion

This compound is a simple dipeptide with a potentially complex biological profile due to its racemic nature. The L-isomer is likely rapidly hydrolyzed in the intestine and kidneys, limiting its systemic effects as an intact dipeptide. In contrast, the D-isomer is expected to be more stable, raising the possibility of unique pharmacokinetic and pharmacodynamic properties, including potential neuroactivity. Significant research is still required to fully elucidate the biological role of this compound. The experimental approaches outlined in this guide provide a framework for future investigations that will be critical for unlocking the potential of this dipeptide in both basic research and therapeutic development.

References

In-Depth Technical Guide: DL-Alanyl-Glycine Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alanyl-glycine is a dipeptide composed of the amino acids alanine and glycine. While the L-forms of amino acids are predominant in nature, the presence of D-amino acids and their peptides in various organisms has garnered increasing interest due to their potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, with a particular focus on D-alanylglycine, for which there is more documented evidence in plants. The guide details quantitative data, experimental protocols for analysis, and explores potential, though currently speculative, signaling pathways.

Natural Occurrence and Quantitative Data

The natural occurrence of this compound, specifically the D-enantiomer, has been most notably documented in the plant kingdom, particularly in rice (Oryza sativa).

Occurrence in Plants

Research has shown that D-alanylglycine is present in significant quantities in rice plants.[1][2][3] It has been described as being in "large quantity" in rice leaf blades, to the extent that it is quantifiable by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Table 1: Quantitative Data of D-Alanylglycine in Oryza sativa

| Plant Tissue | Concentration | Method of Analysis | Reference |

| Leaf Blades | High abundance (specific values not detailed in readily available literature) | NMR Spectroscopy, HPLC | [1][2] |

| Leaf Sheaths | Very small amounts | HPLC | [1] |

| Roots | Not detected | HPLC | [1] |

Among different strains of wild rice (Oryza latifolia and O. alta), the ability to produce D-alanylglycine varies. In a study of 30 strains, 24 were identified as "type I" plants capable of producing D-alanylglycine, D-alanyl-D-alanine, and D-alanyl-L-alanine. The remaining six strains ("type II") could only form D-alanyl-D-alanine.[3] This suggests a genetic basis for the synthesis of this dipeptide.

Occurrence in Bacteria and Marine Organisms

The presence of this compound in bacteria and marine organisms is not as well-documented as in plants. While D-alanine is a well-known component of peptidoglycan in bacterial cell walls, the specific dipeptide D-alanylglycine has not been widely reported as a natural product. Similarly, while marine invertebrates are known to contain D-amino acids, specific data on this compound is scarce. Further research is required to ascertain the presence and abundance of this dipeptide in these domains of life.

Experimental Protocols

The analysis of this compound, particularly D-alanylglycine in plant tissues, has been achieved through High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for D-Alanylglycine Analysis in Rice Plants

A method for the separation and analysis of D-alanylglycine from other amino acids and related dipeptides in rice leaf blades has been developed.[1]

Protocol Outline:

-

Extraction: Plant tissues (leaf blades, sheaths, roots) are homogenized in a suitable solvent (e.g., ethanol) to extract small molecules, including dipeptides.

-

Chromatographic Separation:

-

Column: A cation exchange column (e.g., AA-pak, JASCO) is utilized for separation.

-

Mobile Phase: A gradient elution with citrate buffers of varying pH is employed. For instance, a typical system might use:

-

Solvent A: 0.2 N citrate buffer (pH 3.25)

-

Solvent B: 0.2 N citrate buffer (pH 4.25)

-

Solvent C: 0.2 N NaOH

-

-

Flow Rate: A controlled flow rate (e.g., 0.4 ml per min) is maintained for optimal separation.

-

-

Detection: Post-column derivatization with a reagent like ninhydrin followed by spectrophotometric detection is a common method for amino acids and peptides.

-

Quantification: The concentration of D-alanylglycine is determined by comparing the peak area of the sample to that of a known standard.

Note: This protocol is a generalized outline based on the available literature. For precise implementation, consulting the original research paper by Manabe (1992) is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Alanylglycine Quantification

The relatively high abundance of D-alanylglycine in certain plant tissues allows for its quantification using NMR spectroscopy.[2]

Protocol Outline:

-

Extraction: A methanol-based extraction is commonly used for metabolomic studies in plants.

-

Sample Preparation: The dried plant extract is redissolved in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

-

NMR Data Acquisition:

-

¹H NMR spectra are acquired on a high-field NMR spectrometer.

-

Key parameters to optimize include the relaxation delay (D1) to ensure full relaxation of the protons for accurate quantification.

-

-

Data Analysis:

-

The signals corresponding to D-alanylglycine are identified based on their chemical shifts and coupling constants, confirmed with 2D NMR experiments if necessary.

-

The concentration of D-alanylglycine is calculated by comparing the integral of its characteristic peaks to the integral of the internal standard's peak.

-

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence for a specific signaling pathway involving this compound in any organism. However, the presence of D-amino acids and dipeptides in plants suggests they may play a physiological role.

Hypothesized Role in Plants

The accumulation of D-alanylglycine in rice leaves, and its variability among different strains, points towards a potential, yet uncharacterized, biological function.[3] It is hypothesized that D-amino acid-containing dipeptides could be involved in plant stress responses or act as signaling molecules.[2]

The general workflow for investigating the natural occurrence and potential function of this compound can be conceptualized as follows:

Conclusion

The natural occurrence of this compound, particularly the D-isomer, is most clearly established in rice plants, where it can be found in substantial amounts in the leaf blades. While methods for its analysis using HPLC and NMR have been developed, detailed quantitative data across a wide range of species and specific, step-by-step protocols are not widely available in the current literature. The biological function and any potential role in signaling pathways remain an open area for future research. This guide provides a foundational understanding for scientists and researchers interested in exploring the intriguing world of D-amino acid-containing dipeptides and their potential applications.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of DL-Alanyl-Glycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide development and chemical biology, the incorporation of non-canonical amino acid structures is a critical strategy for modulating peptide conformation, enhancing proteolytic stability, and optimizing biological activity. Dl-alanyl-glycine, utilized in its Nα-Fmoc protected form (Fmoc-Gly-DL-Ala), serves as a strategic dipeptide building block in solid-phase peptide synthesis (SPPS). The inclusion of a racemic alanine residue (DL-Ala) introduces diastereomeric diversity into the peptide sequence. This can be a significant advantage in the generation of peptide libraries for screening purposes or in the development of peptides with increased resistance to enzymatic degradation.[1]

This document provides detailed application notes and experimental protocols for the synthesis of Fmoc-Gly-DL-Ala and its subsequent incorporation into peptide sequences via Fmoc-based SPPS.

Physicochemical Properties

The fundamental properties of the key reagents are summarized below.

| Property | Value | Source |

| DL-Ala-Gly-OH | ||

| CAS Number | 1188-01-8 | |

| Molecular Formula | C₅H₁₀N₂O₃ | |

| Molecular Weight | 146.15 g/mol | |

| Appearance | White to off-white powder | General Observation |

| Purity | ≥ 99% (TLC) | |

| Fmoc-Gly-DL-Ala | ||

| CAS Number | 71952-99-3 | |

| Molecular Formula | C₂₀H₂₀N₂O₅ | |

| Molecular Weight | 368.38 g/mol | |

| Appearance | White to off-white powder | General Observation |

| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents | General for Fmoc-AAs |

Advantages of Using Fmoc-Gly-DL-Ala in SPPS

The use of a dipeptide building block like Fmoc-Gly-DL-Ala offers several advantages over the stepwise addition of single amino acids:

-

Overcoming Difficult Couplings: Sequential coupling of individual amino acids can sometimes be inefficient due to steric hindrance or peptide aggregation on the solid support. Incorporating a dipeptide unit can mitigate these issues.[2]

-

Reduced Risk of Side Reactions: The use of a dipeptide can prevent side reactions such as the formation of diketopiperazine, which is a known issue when coupling the second amino acid to a resin-bound glycine.

-

Enhanced Enzymatic Stability: The introduction of a D-amino acid into the peptide backbone can significantly increase its resistance to degradation by proteases, thereby improving its in vivo half-life.[2]

-

Creation of Peptide Libraries: The racemic nature of DL-alanine allows for the simultaneous synthesis of two diastereomeric peptides, which is a valuable tool for generating diversity in peptide libraries for high-throughput screening and drug discovery.[1]

Comparative Synthesis Strategies

The incorporation of a Gly-Ala motif into a peptide sequence can be achieved through different strategies, with varying outcomes in terms of efficiency and purity. The use of the Fmoc-Gly-DL-Ala dipeptide can be particularly advantageous in "difficult" sequences prone to aggregation.

| Strategy | Coupling Steps Required | Representative Yield (%) | Representative Purity (%) | Notes |

| A: Stepwise Coupling (X=Gly, Y=Ala) | 2 (for Gly) + 2 (for Ala) | 85 | 62 | Standard stepwise coupling.[2] |

| B: Dipeptide Coupling (X-Y = Gly-DL-Ala) | 5 | 82 | 58 | Single coupling of the dipeptide.[2] |

| C: Stepwise (Difficult Sequence) | 2 + 2 (double coupling) | 65 | 45 | Aggregation observed after Gly addition.[2] |

| D: Dipeptide (Difficult Sequence) | 5 | 78 | 55 | Dipeptide incorporation mitigates aggregation.[2] |

Data are representative and may vary based on the specific peptide sequence, resin, and reagents used.[2]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-Gly-DL-Ala

This protocol describes a general method for the synthesis of Fmoc-Gly-DL-Ala using EDC and HOBt as coupling agents to suppress racemization.[3]

Materials:

-

Fmoc-Gly-OH

-

DL-Alanine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Fmoc-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 equivalents) and stir for 30 minutes to activate the carboxylic acid.[3]

-

Coupling: In a separate flask, dissolve DL-Alanine (1.0 equivalent) in DMF. Add this solution to the activated Fmoc-Gly-OH solution.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude Fmoc-Gly-DL-Ala by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.

Protocol 2: Incorporation of Fmoc-Gly-DL-Ala into a Peptide Sequence via SPPS

This protocol outlines the standard cycle for coupling Fmoc-Gly-DL-Ala onto a solid support using Fmoc-based SPPS. This assumes the synthesis is performed on a Rink Amide resin for a C-terminal amide.[4]

Materials and Reagents:

-

Fmoc-Gly-DL-Ala

-

Solid-phase synthesis resin (e.g., Rink Amide resin)[1]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagent: HBTU or HATU[1]

-

Base: N,N-Diisopropylethylamine (DIPEA)[1]

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.[4]

-

Fmoc Deprotection (of the N-terminal amino acid on the resin):

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes. Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).[1]

-

-

Coupling of Fmoc-Gly-DL-Ala:

-

Activation Solution: In a separate vial, dissolve Fmoc-Gly-DL-Ala (3 equivalents), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]

-

Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.

-

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[1]

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF, then DCM, and dry thoroughly.

-

Add the cleavage cocktail to the dry resin in a fume hood.

-

Agitate at room temperature for 2-3 hours.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.[2]

-

Applications in Drug Development

The synthesis of peptides containing D-amino acids is a well-established strategy in pharmaceutical development. These modified peptides often exhibit improved pharmacokinetic properties due to their enhanced stability against enzymatic degradation. The use of this compound allows for the exploration of stereochemical diversity, which can be crucial for optimizing receptor binding and biological activity. Peptides incorporating D-amino acids are being investigated across a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.[5] The ability to generate diastereomeric libraries using Fmoc-Gly-DL-Ala provides a powerful tool for the discovery of novel peptide-based therapeutics with superior drug-like properties.

Conclusion

This compound, in its Fmoc-protected dipeptide form, is a versatile and strategic building block for peptide synthesis. Its application via standard Fmoc-SPPS protocols allows for the efficient incorporation of a Gly-DL-Ala motif, which can be particularly advantageous for overcoming challenging couplings and for introducing stereochemical diversity. The resulting peptides, with enhanced stability and potentially novel conformational properties, are valuable candidates for drug discovery and development programs. The detailed protocols and comparative data provided herein serve as a comprehensive resource for researchers and scientists in the field of peptide chemistry.

References

Application Notes and Protocols: DL-Alanyl-glycine as a Building Block for Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DL-alanyl-glycine as a dipeptide building block in peptide synthesis. The inclusion of a racemic alanine residue offers unique advantages for creating peptide libraries and enhancing metabolic stability. This document outlines the physicochemical properties of this compound and its Nα-Fmoc protected form, detailed protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its applications in drug development.

Physicochemical and Purity Data

The successful application of this compound in peptide synthesis begins with a thorough understanding of its physical and chemical properties, as well as those of its protected form, Fmoc-Gly-DL-Ala. The purity of these building blocks is critical to ensure high-quality peptide synthesis.[1]

Table 1: Physicochemical Properties of this compound and Derivatives

| Property | This compound | Fmoc-Gly-DL-Ala |

| CAS Number | 1188-01-8[2][3] | 71952-99-3[4] |

| Molecular Formula | C5H10N2O3[2] | C20H20N2O5[4] |

| Molecular Weight | 146.14 g/mol [2] | 368.40 g/mol [4] |

| Appearance | White to off-white powder/crystal | White to off-white powder |

| Solubility | Soluble in water.[5] | Soluble in DMF, DMSO, and other polar aprotic solvents.[5] |

| Storage Temperature | -15°C | -20°C to 8°C |

Table 2: Quality Control and Purity Specifications for Fmoc-Protected Amino Acids

| Parameter | Specification | Rationale |

| HPLC Purity | ≥99%[1] | Ensures the synthesis of peptides with high chemical integrity.[1] |

| Enantiomeric Purity | ≥99.8% (for single enantiomers)[1] | Prevents the incorporation of undesired stereoisomers.[1] |

| Free Amino Acid Content | ≤0.2%[1] | Prevents double insertion during peptide chain elongation.[1] |

| Di-peptide Impurities | ≤0.1%[1] | Ensures cleaner synthesis profiles and improved reproducibility.[1] |

Applications in Peptide Synthesis and Drug Development

The use of this compound, particularly as the Fmoc-protected dipeptide, offers several advantages in peptide synthesis:

-

Overcoming Difficult Sequences: The incorporation of a dipeptide unit can help to disrupt secondary structures that may form on the resin during SPPS, which can lead to incomplete coupling reactions and lower yields, especially in sequences prone to aggregation.[6]

-

Introduction of Stereochemical Diversity: The racemic nature of the alanine residue allows for the simultaneous synthesis of a diastereomeric mixture of peptides. This is highly advantageous for creating peptide libraries for screening and identifying lead compounds with desired biological activities.

-

Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids.[7] This can significantly increase the in vivo half-life of peptide-based drugs. Several FDA-approved peptide drugs incorporate D-amino acids to improve their stability and efficacy.[8][9][10]

Experimental Protocols

Solution-Phase Synthesis of Fmoc-Gly-DL-Ala

This protocol describes a general method for the synthesis of the Fmoc-Gly-DL-Ala dipeptide building block in solution.[11]

Materials:

-

Fmoc-glycine (Fmoc-Gly-OH)

-

DL-Alanine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve Fmoc-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.

-